Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate is a useful research compound. Its molecular formula is C25H29N3O2S and its molecular weight is 435.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Symmetry
The study of similar compounds, like tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, reveals their crystal structure and mirror symmetry. These molecules exhibit a chair conformation with equatorially bonded substituents, demonstrating their geometric and stereoelectronic properties which are crucial for understanding molecular interactions and reactivity (Dong et al., 1999).
Synthetic Organic Chemistry Applications
Tert-butyl phenylazocarboxylates serve as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling the modification of the benzene ring through processes like oxygenation, halogenation, and aryl-aryl coupling. This versatility underscores the compound's potential in synthesizing a wide range of organic molecules (Jasch et al., 2012).
Reaction with Amines
The reaction between similar spiro compounds and amines leads to the formation of novel cyclic compounds, such as quinamines. These reactions highlight the potential of tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate in creating bioactive molecules or intermediates for further chemical transformations (Volod’kin et al., 1985).
Antifolate Synthesis
The compound's utility extends to the synthesis of antifolates, critical in the development of chemotherapeutic agents. By serving as a protected group or scaffold, it aids in the synthesis of complex molecules targeting enzymatic processes, showcasing its importance in medicinal chemistry (Pawełczak et al., 1989).
Development of Heteroaromatic Carbenes
Research into stable halogenated carbenes, including derivatives of triazoles, underscores the compound's role in generating novel carbenes. These findings are significant for applications in catalysis and the development of new materials, illustrating the compound's potential in organometallic chemistry (Glinyanaya et al., 2021).
Properties
IUPAC Name |
tert-butyl 3-benzylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-24(2,3)30-23(29)28-16-14-25(15-17-28)26-21(20-12-8-5-9-13-20)22(27-25)31-18-19-10-6-4-7-11-19/h4-13H,14-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAQTNAKGSXFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.